Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-

Crystallization Thermal Analysis Solid-State Chemistry

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (CAS 137987-86-1) is a synthetic biaryl hydroxyketone with molecular formula C₁₅H₁₄O₄ and molecular weight 258.27 g/mol. The compound features a 2,4-dihydroxyphenyl ethanone core linked via an ether bridge to a 2-methylphenoxy (ortho-tolyloxy) group, distinguishing it from para- and meta-substituted positional isomers and from non-ether analogs that lack the phenoxy linkage.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 137987-86-1
Cat. No. B12144901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-
CAS137987-86-1
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H14O4/c1-10-4-2-3-5-15(10)19-9-14(18)12-7-6-11(16)8-13(12)17/h2-8,16-17H,9H2,1H3
InChIKeyIAUKIQGZHPZVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (CAS 137987-86-1): A Biaryl Hydroxyketone with Ortho-Methylphenoxy Substitution for Antivirulence and Antifungal Discovery


Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (CAS 137987-86-1) is a synthetic biaryl hydroxyketone with molecular formula C₁₅H₁₄O₄ and molecular weight 258.27 g/mol . The compound features a 2,4-dihydroxyphenyl ethanone core linked via an ether bridge to a 2-methylphenoxy (ortho-tolyloxy) group, distinguishing it from para- and meta-substituted positional isomers and from non-ether analogs that lack the phenoxy linkage [1]. It has been incorporated into a 148-member biarylhydroxyketone library screened for antivirulence activity against methicillin-resistant Staphylococcus aureus (MRSA) [2], and is structurally related to 1-(2,4-dihydroxyphenyl)ethanone derivatives evaluated for antifungal activity against phytopathogenic fungi [3].

Why Generic Substitution Fails for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (CAS 137987-86-1)


Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is not directly interchangeable with its positional isomers (para-methylphenoxy, CAS 137987-84-9; meta-methylphenoxy, CAS 137987-85-0) or with non-ether analogs (e.g., 1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone, CAS 302918-16-7) because the ortho-methyl substitution on the phenoxy ring introduces unique steric constraints that alter molecular conformation, crystalline packing, and intermolecular interactions [1]. The compound exhibits a melting point of 182°C—approximately 10°C higher than its para counterpart (171–172°C)—reflecting distinct solid-state thermodynamics critical for crystallization-based purification and formulation . Furthermore, vapor pressure differences (1.09×10⁻⁹ mmHg for the ortho isomer vs. 5.44×10⁻¹⁰ mmHg for the para isomer) indicate divergent volatility profiles that can impact handling, storage, and headspace exposure in laboratory settings . Generic substitution without verifying positional identity risks introducing a compound with different bioavailability, target binding, or synthetic reactivity. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (CAS 137987-86-1)


Melting Point Elevation: Ortho- vs. Para-Methylphenoxy Isomer Crystallinity Differentiation

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- exhibits a melting point of 182°C . In direct comparison, its para-methylphenoxy positional isomer (1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone, CAS 137987-84-9) displays a melting point of 171–172°C . The ortho isomer thus demonstrates an elevated melting point by approximately 10–11°C. This thermal difference is attributed to the ortho-methyl group's steric influence on molecular packing in the solid state, which can affect crystallinity, solubility, and purification characteristics [1].

Crystallization Thermal Analysis Solid-State Chemistry

Vapor Pressure Contrast: Ortho Isomer Volatility Compared to Para Isomer for Handling and Storage Decisions

The vapor pressure of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is reported as 1.09×10⁻⁹ mmHg at 25°C . The para-methylphenoxy analog (CAS 137987-84-9) exhibits a vapor pressure of 5.44×10⁻¹⁰ mmHg at 25°C . The ortho isomer is approximately 2-fold more volatile than its para counterpart (actual ratio: 1.09×10⁻⁹ / 5.44×10⁻¹⁰ ≈ 2.0). While both values are extremely low, the difference may influence headspace concentration during open-container handling, sublimation rates, and long-term storage behavior in laboratories with sensitive analytical instrumentation .

Volatility Occupational Exposure Storage Stability

Synthetic Yield Benchmarking: High-Yield Hoesch Reaction Entry for Biaryl Hydroxyketone Library Construction

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is synthesized via the Hoesch reaction between o-methylphenoxyacetonitrile and resorcinol, achieving a reported yield of 82% . This one-step Friedel-Crafts-type acylation strategy is documented as the general synthetic platform for a 148-member biarylhydroxyketone library, where the nitrile functionality of aryloxyacetonitriles is activated by ZnCl₂ for nucleophilic attack by resorcinol [1]. While individual comparator yields for para- and meta-methylphenoxy analogs are not separately reported in the primary literature, the 82% yield for the ortho isomer establishes a benchmark for scalability and cost-of-goods in procurement decisions for library synthesis campaigns [1].

Synthetic Efficiency Library Synthesis Process Chemistry

Antivirulence Library Membership: Inclusion in a 148-Compound Biaryl Hydroxyketone Panel Screened Against MRSA

This compound belongs to the biarylhydroxyketone chemotype that forms the basis of a published 148-member combinatorial library evaluated for antivirulence activity against MRSA via a rabbit erythrocyte hemolysis assay [1]. The most potent library member (compound 4f-12) inhibited hemolysis by 98.1 ± 0.1% relative to untreated controls [1]. While the specific quantitative inhibition value for CAS 137987-86-1 is not individually disclosed in the publication, its structural inclusion in this library classifies it as a candidate for structure-activity relationship (SAR) expansion around the ortho-methylphenoxy motif. In contrast, the para-methylphenoxy analog (CAS 137987-84-9) has a reported crystal structure within the same library, but its individual hemolysis inhibition data remain unpublished, rendering the ortho isomer a distinct chemical probe for exploring positional effects on AgrA-mediated virulence [2].

Antivirulence MRSA Phenotypic Screening

Ortho-Methyl Steric Differentiation: Impact on Ether Bridge Conformation and Downstream Derivatization Potential

The ortho-methyl group on the phenoxy ring of CAS 137987-86-1 introduces steric hindrance adjacent to the ether oxygen, which can influence both the ground-state conformation of the molecule and the reactivity of the phenolic –OH groups for downstream derivatization (e.g., esterification, etherification, or metal chelation) [1]. By contrast, the para-methylphenoxy isomer (CAS 137987-84-9) places the methyl substituent remote from the ether linkage, resulting in reduced steric congestion and potentially different regioselectivity in electrophilic aromatic substitution reactions [2]. No peer-reviewed quantitative comparison of reaction rates or selectivity indices is currently available; however, the steric argument is supported by general principles of ortho-substituent effects in aryl ether chemistry and by analogy with phenoxyalkanoic acid herbicides, where ortho-methyl substitution modulates biological activity [1].

Steric Effects Conformational Analysis Chemical Derivatization

Best Research and Industrial Application Scenarios for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (CAS 137987-86-1)


Antivirulence Agent Discovery: Positional SAR Probe for MRSA AgrA Antagonism

As a member of a published 148-member biarylhydroxyketone library with demonstrated antivirulence activity against MRSA, CAS 137987-86-1 serves as an ortho-methylphenoxy SAR probe [1]. Researchers investigating AgrA-mediated virulence factor inhibition can use this compound to systematically compare ortho, meta, and para positional effects on hemolysis inhibition. The known synthetic route (Hoesch reaction, 82% yield) facilitates analog generation for hit-to-lead optimization .

Antifungal Lead Development: 2,4-Dihydroxyphenyl Ethanone Scaffold Optimization

Compounds based on the 1-(2,4-dihydroxyphenyl)ethanone scaffold, with IC₅₀ values of 16–36 μg/mL against phytopathogenic fungi including Glomerella cingulata, represent promising antifungal leads [2]. CAS 137987-86-1 extends this scaffold with an ortho-methylphenoxy ether modification, potentially altering lipophilicity and target binding. It is suitable for screening against agricultural fungal pathogens or for derivatization guided by the published SAR that identifies α,β-unsaturated ketone units as critical for fungicidal action [2].

Synthetic Intermediate Procurement: Crystallizable Building Block for Medicinal Chemistry Libraries

With a melting point of 182°C—approximately 10°C higher than its para isomer—CAS 137987-86-1 offers favorable crystallinity for purification by recrystallization, reducing the need for chromatographic separation in large-scale intermediate preparation . This thermal differentiation, combined with the 82% single-step synthetic yield , makes the ortho isomer a cost-effective building block for medicinal chemistry groups constructing focused libraries of biaryl hydroxyketones, chalcones, or flavone derivatives.

Physical Property-Dependent Formulation: Selecting for Reduced Volatility in Controlled Environments

Although both the ortho and para isomers exhibit extremely low vapor pressures, the ortho isomer (1.09×10⁻⁹ mmHg) is approximately 2-fold more volatile than the para isomer (5.44×10⁻¹⁰ mmHg) at 25°C . Formulators requiring minimal headspace contamination in sealed reaction vessels or glovebox environments may prefer the para isomer; conversely, researchers seeking slightly higher vapor-phase availability for gas-phase reactions or sensor applications may select the ortho isomer. This quantitative volatility contrast supports informed procurement based on application-specific physical property requirements.

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